molecular formula C6H4O4S B1608625 1,3,2-Benzodioxathiole, 2,2-dioxide CAS No. 4074-55-9

1,3,2-Benzodioxathiole, 2,2-dioxide

Cat. No. B1608625
CAS RN: 4074-55-9
M. Wt: 172.16 g/mol
InChI Key: ORZMSMCZBZARKY-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxathiole, 2,2-dioxide, also known as 1,3,2lambda6-benzodioxathiole-2,2-dione, is a chemical compound with the molecular formula C6H4O4S . It has a molecular weight of 172.16 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 1,3,2-Benzodioxathiole, 2,2-dioxide and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 1,3,2-dioxathiolane 2,2-dioxide . Another study reported the synthesis of 6-(3-substitutedpropoxyl)benzo[d][1,3]oxathiol-2-ones as potential atypical antipsychotic agents .


Molecular Structure Analysis

The molecular structure of 1,3,2-Benzodioxathiole, 2,2-dioxide consists of a benzene ring fused with a 1,3,2-dioxathiole ring . The molecule has a polar surface area of 44 Ų .


Physical And Chemical Properties Analysis

1,3,2-Benzodioxathiole, 2,2-dioxide has a density of 1.377 g/cm³ . Its boiling point is 293.3ºC at 760 mmHg .

Scientific Research Applications

Chemical Reactions and Synthesis

1,3,2-Benzodioxathiole, 2,2-dioxide and its derivatives have been extensively used in various chemical reactions and synthesis processes. One study discusses the reactions of 1,3-dithiolane 1,3-dioxides with nucleophiles, exploring the formation of different products like 1,4-dithiane 1-oxides and αβ-unsaturated sulfoxides (Chou, Yang, & Fang, 1994). Another significant application is in the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, leading to the creation of novel compounds with potential pharmaceutical applications (Greig, Tozer, & Wright, 2001).

Pharmacological and Biological Applications

The derivatives of 1,3,2-Benzodioxathiole, 2,2-dioxide have found applications in pharmacological and biological research. For instance, isothiazole 1,1-dioxides have been studied for their potential in stereoselective synthesis and as intermediates in the preparation of pharmacologically important compounds (Schulze & Illgen, 1997). Furthermore, certain derivatives have been investigated for their possible use in creating molecular systems with attractive pharmacological properties (Hryhoriv, Lega, & Shemchuk, 2021).

Catalysis and Oxidation Reactions

1,3,2-Benzodioxathiole, 2,2-dioxide is also significant in catalysis. A study highlights its role in catalyzing aerobic oxidations, such as the oxidation of PrSH to PrSSPr and tetrahydrothiophene to its oxide form, using an open-framework pillared layer-type coordination polymer (Han & Hill, 2007).

Photochemical Synthesis

In the field of photochemical synthesis, derivatives of 1,3,2-Benzodioxathiole, 2,2-dioxide have been used for the synthesis of α-oxygenated sulfones, demonstrating their potential in creating complex organic structures (Charlton, 1984).

Future Directions

Future directions for the use of 1,3,2-Benzodioxathiole, 2,2-dioxide could include its application in the synthesis of new compounds and its use as an electrolyte additive in lithium-ion batteries .

properties

IUPAC Name

1,3,2λ6-benzodioxathiole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4S/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZMSMCZBZARKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OS(=O)(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396293
Record name 1,3,2-Benzodioxathiole, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Benzodioxathiole, 2,2-dioxide

CAS RN

4074-55-9
Record name 1,3,2-Benzodioxathiole, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2lambda6-benzodioxathiole-2,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,2-Benzodioxathiole, 2,2-dioxide
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1,3,2-Benzodioxathiole, 2,2-dioxide
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1,3,2-Benzodioxathiole, 2,2-dioxide
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1,3,2-Benzodioxathiole, 2,2-dioxide
Reactant of Route 5
1,3,2-Benzodioxathiole, 2,2-dioxide
Reactant of Route 6
1,3,2-Benzodioxathiole, 2,2-dioxide

Citations

For This Compound
3
Citations
P Jankowski, M Poterała, N Lindahl… - Journal of Materials …, 2018 - pubs.rsc.org
The solid electrolyte interphase (SEI) layer is a key element of lithium-ion batteries (LIBs) enabling stable operation and significantly affecting the cycling performance including life-…
Number of citations: 4 pubs.rsc.org
B Tong, Z Song, H Wan, W Feng, M Armand, J Liu… - InfoMat, 2021 - Wiley Online Library
Originating from “rocking‐chair concept”, lithium‐ion batteries (LIBs) have become one of the most important electrochemical energy storage technologies, which have largely impacted …
Number of citations: 50 onlinelibrary.wiley.com
GE DuBois - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 4074‐55‐9 ] C 6 H 4 O 4 S (MW 172.16) InChI = 1S/C6H4O4S/c7‐11(8)9‐5‐3‐1‐2‐4‐6(5)10‐11/h1‐4H InChIKey = ORZMSMCZBZARKY‐UHFFFAOYSA‐N (selective reagent for the …
Number of citations: 0 onlinelibrary.wiley.com

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